molecular formula C13H8Cl3NO5S B15212523 2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran

2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran

Cat. No.: B15212523
M. Wt: 396.6 g/mol
InChI Key: QTVZPSJGZUROPW-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran (CAS 62429-98-5) is a synthetic nitrofuran derivative of significant interest in antimicrobial research. With the molecular formula C13H8Cl3NO5S and a molecular weight of 396.63 g/mol, this compound is provided as a high-purity standard for research applications. Nitrofuran compounds are a well-established class of synthetic antibiotics . While the specific biological profile of this particular derivative is under investigation, nitrofurans as a class are known to exhibit a multifaceted mechanism of action. They function as prodrugs that are activated by bacterial nitroreductase enzymes, leading to the generation of highly reactive intermediates within the microbial cell . These reactive species can cause irreversible damage to multiple cellular targets, including DNA, RNA, and proteins, thereby disrupting vital processes like the citric acid cycle and macromolecule synthesis . This multi-target mechanism contributes to a potent antibacterial effect and may reduce the likelihood of resistance development. The structural features of this compound—incorporating a 5-nitrofuran moiety linked to a chlorophenyl group via a complex vinylsulfonyl bridge—make it a valuable chemical entity for exploring new therapeutic avenues. Its primary research value lies in screening for activity against a broad spectrum of bacterial and fungal pathogens . Recent studies on related nitrofuran derivatives have demonstrated promising in vitro antifungal activity against challenging species such as Histoplasma capsulatum, Paracoccidioides brasiliensis, and Trichophyton mentagrophytes, highlighting the continued relevance of this chemical scaffold in addressing unmet needs in infectious disease research . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H8Cl3NO5S

Molecular Weight

396.6 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)-1-(dichloromethylsulfonyl)ethenyl]-5-nitrofuran

InChI

InChI=1S/C13H8Cl3NO5S/c14-9-4-2-1-3-8(9)7-11(23(20,21)13(15)16)10-5-6-12(22-10)17(18)19/h1-7,13H/b11-7+

InChI Key

QTVZPSJGZUROPW-YRNVUSSQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C2=CC=C(O2)[N+](=O)[O-])/S(=O)(=O)C(Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Sulfonylation: The chlorophenyl intermediate is then subjected to sulfonylation using dichloromethyl sulfone under controlled conditions to form the sulfonylated intermediate.

    Vinylation: The sulfonylated intermediate undergoes a vinylation reaction to introduce the vinyl group.

    Nitrofuran Formation: Finally, the nitrofuran moiety is introduced through a nitration reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the nitrofuran moiety.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial properties due to the nitrofuran moiety.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran involves its interaction with biological molecules. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. The chlorophenyl group can enhance the compound’s binding affinity to specific molecular targets, increasing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3-Dibromo-1-(4-methylphenyl)-3-(5-nitrofuran-2-yl)propan-1-one

  • Key Features: Contains a 5-nitrofuran moiety, a brominated propanone chain, and a 4-methylphenyl group.
  • Activity : Exhibits antimicrobial properties attributed to the 5-nitro group, which generates reactive oxygen species in microbial cells .
  • Structural Differences : Unlike the target compound, this analog lacks a sulfonyl group and instead features bromine atoms, which increase molecular weight and polarizability. The methylphenyl group may reduce solubility compared to the chlorophenyl substituent in the target compound.
  • Synthesis : Synthesized via bromination of chalcone precursors in acetic acid .

2-(4-Bromophenyl)-5-(2-nitroethenyl)-furan (CAS 56297-20-2)

  • Key Features : A nitrofuran derivative with a nitroethenyl group at position 5 and a 4-bromophenyl substituent.
  • Activity: Likely shares antimicrobial activity with other nitrofurans, though the nitroethenyl group (vs.
  • However, the absence of a sulfonyl group may reduce stability in biological systems .

2-[1-(nitromethyl)-2-[(tridecafluorohexyl)sulfonyl]ethyl]furan (CAS 89863-63-8)

  • Key Features : Features a perfluorinated sulfonyl group and a nitromethyl substituent.
  • Activity: Fluorinated sulfonyl groups are associated with environmental persistence and resistance to enzymatic degradation.

Tabulated Comparison of Key Features

Compound Name Key Structural Features Biological Activity References
2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran 5-nitrofuran, dichloromethyl sulfonyl, 2-chlorophenyl Presumed antimicrobial (extrapolated from nitrofuran analogs) N/A
2,3-Dibromo-1-(4-methylphenyl)-3-(5-nitrofuran-2-yl)propan-1-one 5-nitrofuran, dibrominated propanone, 4-methylphenyl Antimicrobial (confirmed in nitrofuran derivatives)
2-(4-Bromophenyl)-5-(2-nitroethenyl)-furan Nitroethenyl, 4-bromophenyl, furan Likely antimicrobial (structural similarity to nitrofurans)
2-[1-(nitromethyl)-2-[(tridecafluorohexyl)sulfonyl]ethyl]furan Tridecafluorohexyl sulfonyl, nitromethyl, furan Potential environmental persistence due to fluorinated sulfonyl

Biological Activity

2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran, often referred to as a vinyl sulfone compound, is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-(2-(2-Chlorophenyl)-1-((dichloromethyl)sulfonyl)vinyl)-5-nitrofuran
  • Molecular Formula : C13H8Cl3NO5S
  • Molecular Weight : 396.63 g/mol
  • CAS Number : 62429-98-5

Antimicrobial Properties

Research indicates that vinyl sulfone compounds exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating notable efficacy.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.06 µg/mL
Escherichia coli0.12 µg/mL
Pseudomonas aeruginosa0.08 µg/mL

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death. This disruption is facilitated by the presence of the dichloromethyl sulfonyl group, which enhances the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively.

The proposed mechanism involves:

  • Cell Membrane Disruption : The compound interacts with lipid bilayers, causing permeability changes.
  • Inhibition of Protein Synthesis : It may interfere with ribosomal function, leading to reduced protein synthesis in bacteria.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that vinyl sulfones can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Study 1: In Vitro Efficacy Against Multi-drug Resistant Strains

A study published in Journal of Antimicrobial Chemotherapy investigated the efficacy of various vinyl sulfone derivatives against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited potent activity comparable to traditional antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .

Study 2: Synergistic Effects with Other Antibiotics

Another research effort assessed the synergistic effects of this compound when combined with conventional antibiotics. Results demonstrated enhanced antibacterial activity against Escherichia coli when used in conjunction with beta-lactam antibiotics, suggesting a potential strategy for overcoming resistance mechanisms .

Q & A

Q. Key Variables :

  • Solvent choice : Glacial acetic acid enhances bromination efficiency, while benzene or DMF/ethanol mixtures are critical for recrystallization .
  • Catalysts : Triethylamine facilitates dehydrohalogenation but must be purified to prevent byproducts .

Q. Contradiction Analysis :

  • Discrepancies in MIC values (e.g., 2–8 µg/mL vs. 10–20 µg/mL) may arise from polymorphic forms. For example, planar vs. twisted nitro conformers affect solubility and target binding .
  • Validation : Compare experimental XRD patterns with computational models (e.g., DFT) to confirm dominant conformers in bioactive assays .

Basic: What spectroscopic techniques are optimal for characterizing this compound’s purity and functional groups?

Q. Methodological Answer :

  • FT-IR : Identify sulfonyl (S=O, 1350–1160 cm⁻¹) and nitro (N–O, 1520–1350 cm⁻¹) stretches. Asymmetry in S=O peaks indicates dichloromethylsulfonyl group conformation .
  • NMR :
    • ¹H NMR : Vinyl protons (δ 6.8–7.2 ppm) and aromatic protons (δ 7.3–8.1 ppm) confirm substitution patterns .
    • ¹³C NMR : Nitrofuran C=O (δ 165–170 ppm) and sulfonyl S–C (δ 55–60 ppm) .
  • HRMS : Exact mass (±0.001 Da) validates molecular formula (e.g., C₁₃H₈Cl₃NO₅S) .

Advanced: How can environmental fate studies be designed to assess this compound’s ecotoxicological risks?

Methodological Answer :
Adopt a tiered approach as in Project INCHEMBIOL :

  • Phase 1 (Lab) :
    • Hydrolysis : Incubate at pH 4–9 (25°C) to measure degradation half-life.
    • Photolysis : Use UV-Vis lamps (λ = 290–400 nm) to simulate sunlight exposure .
  • Phase 2 (Field) :
    • Soil adsorption : Conduct batch tests with varying organic matter content (0.5–5%) to calculate Koc.
    • Bioaccumulation : Expose Daphnia magna for 48 hr (OECD 202) to determine BCF (bioconcentration factor) .

Q. Data Contradictions :

  • Conflicting log P values (e.g., 2.1 vs. 2.5) may arise from ionization in aqueous media. Use pH-adjusted shake-flask methods for accuracy .

Advanced: What mechanistic insights explain the antibacterial vs. antifungal selectivity of this compound?

Q. Methodological Answer :

  • Target profiling : Nitrofurans inhibit bacterial nitroreductases (e.g., NfsA/B) via nitro group reduction, generating cytotoxic intermediates . Fungal cells lack homologous enzymes, reducing susceptibility.
  • Structural determinants :
    • Dichloromethylsulfonyl group : Enhances lipophilicity for Gram-negative bacterial outer membrane penetration (log D = 2.3 at pH 7.4) .
    • Chlorophenyl moiety : Steric bulk reduces binding to fungal CYP51 (lanosterol demethylase) .

Q. Validation :

  • Knockout assays : Escherichia coli ΔnfsB shows 8-fold resistance, confirming nitroreductase dependency .

Basic: How should researchers handle discrepancies in reported solubility data for nitrofuran derivatives?

Q. Methodological Answer :

  • Standardization : Use USP buffers (pH 1.2–7.4) and shake-flask methods with HPLC quantification .
  • Temperature control : Solubility in DMSO varies by 15% between 20°C and 25°C; use thermostated baths .

Q. Methodological Answer :

  • In silico tools :
    • SwissADME : Predicts CYP3A4-mediated oxidation of the chlorophenyl group .
    • GLORY : Identifies sulfonyl group conjugation with glutathione as a detoxification pathway .
  • Validation : Compare with in vitro hepatocyte assays (e.g., human HepG2 cells) using LC-MS/MS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.